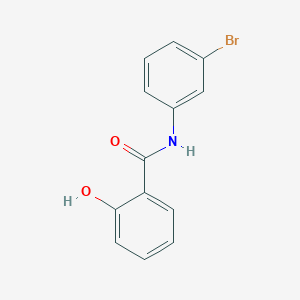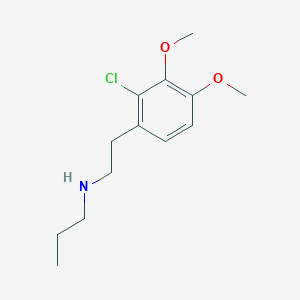![molecular formula C6I2O2S2 B8339524 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione](/img/structure/B8339524.png)
3,6-Diiodothieno[3,2-b]thiophene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diiodothieno[3,2-b]thiophene-2,5-dione is a heterocyclic compound that features a fused thiophene ring system with iodine atoms at the 3 and 6 positions and carbonyl groups at the 2 and 5 positions. This compound is of significant interest due to its unique electronic properties, making it a valuable building block in organic electronics and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione typically involves halogenation and oxidation reactions. One common method includes the halogenation of thieno[3,2-b]thiophene derivatives followed by oxidation to introduce the carbonyl groups. For instance, starting from thieno[3,2-b]thiophene, bromination followed by iodination can be performed to introduce the halogen atoms. Subsequent oxidation using reagents like potassium permanganate or chromium trioxide can yield the desired dione structure .
Industrial Production Methods: Industrial production of this compound may involve scalable halogenation and oxidation processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions like the Suzuki or Negishi coupling.
Oxidation and Reduction: The compound can undergo further oxidation or reduction to modify its electronic properties.
Ring-Opening Reactions: Under specific conditions, the thiophene ring can be opened to form polyfunctionalized derivatives.
Common Reagents and Conditions:
Substitution: Palladium catalysts and organoboron or organozinc reagents are commonly used in coupling reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thieno[3,2-b]thiophene derivatives with various functional groups.
- Polyfunctionalized thiophenes and enediynes from ring-opening reactions .
Wissenschaftliche Forschungsanwendungen
3,6-Diiodothieno[3,2-b]thiophene-2,5-dione has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for semiconducting polymers in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Material Science: Its unique electronic properties make it suitable for the development of small band gap polymers with p-channel and ambipolar charge transport characteristics.
Biological Applications: Potential use in the synthesis of biologically active compounds due to its heterocyclic structure.
Wirkmechanismus
The mechanism by which 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione exerts its effects is primarily related to its electronic properties. The presence of iodine atoms and carbonyl groups influences the compound’s electron density and conjugation, making it an effective electron acceptor in donor-acceptor systems . This property is crucial for its performance in organic electronic devices, where it facilitates charge transport and enhances device efficiency .
Vergleich Mit ähnlichen Verbindungen
3,6-Dibromothieno[3,2-b]thiophene: Similar structure but with bromine atoms instead of iodine.
Thieno[3,2-b]thiophene-2,5-dione: Lacks the halogen atoms, affecting its electronic properties.
Thieno[3,2-b]thiophene derivatives: Various derivatives with different substituents at the 3 and 6 positions.
Uniqueness: 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione is unique due to the presence of iodine atoms, which significantly influence its electronic properties and reactivity. The iodine atoms provide opportunities for further functionalization and enhance the compound’s performance in electronic applications .
Eigenschaften
Molekularformel |
C6I2O2S2 |
|---|---|
Molekulargewicht |
422.0 g/mol |
IUPAC-Name |
3,6-diiodothieno[3,2-b]thiophene-2,5-dione |
InChI |
InChI=1S/C6I2O2S2/c7-1-3-4(12-5(1)9)2(8)6(10)11-3 |
InChI-Schlüssel |
NKHVKEZDLNSKNF-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=O)SC1=C(C(=O)S2)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(3-Thienyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridine-2-one](/img/structure/B8339491.png)







